7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
Scientific Research Applications
Oncology
The compound shows potential in the field of oncology. A derivative of the compound, similar in structure, has been found to be efficacious in tumor cells experiencing glucose starvation . It inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .
Neurodegenerative Diseases
The compound could have potential applications in the treatment of neurodegenerative diseases. A study found that certain derivatives of the compound showed promising results as competitive inhibitors of Kynurenine-3-Monooxygenase, a target for the treatment of several neurodegenerative diseases .
Antiviral Applications
The compound has shown potential in antiviral applications. Specifically, it has been identified as a promising inhibitor targeting 3CLpro of SARS-CoV-2 . This makes it a potential candidate for the development of treatments for COVID-19 .
Nonlinear Optical Behavior
The compound might have applications in the field of photonics. A study found that certain derivatives of the compound exhibited nonlinear optical behavior, making them potential candidates for the development of second harmonic generation crystals .
Metabolic Dysfunctions
The compound could potentially be used to address metabolic dysfunctions associated with various diseases. A study found that certain derivatives of the compound showed promising results in regulating neuroactive tryptophan metabolites .
Pharmacoinformatics Profiling
The compound has been used in pharmacoinformatics profiling, which involves the use of computational methods to predict the pharmacological profile of a drug . This can help in the development of new drugs and the repurposing of existing ones .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5/c34-27(32-14-12-31(13-15-32)18-21-6-9-25-26(16-21)38-19-37-25)22-7-8-23-24(17-22)30-29(36)33(28(23)35)11-10-20-4-2-1-3-5-20/h1-9,16-17H,10-15,18-19H2,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXANYMMYHCOMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
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